A Technical Guide to the Mechanism of Action of Go 6983
A Technical Guide to the Mechanism of Action of Go 6983
For Researchers, Scientists, and Drug Development Professionals
Go 6983 is a potent, cell-permeable, and reversible small molecule inhibitor widely utilized in cellular and pharmacological research. It is recognized for its broad-spectrum inhibitory activity against most isoforms of the Protein Kinase C (PKC) family, playing a crucial role in dissecting cellular signaling pathways. This document provides a comprehensive overview of its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.
Core Mechanism of Action
Go 6983 functions as an ATP-competitive inhibitor of protein kinase C.[1][2] By targeting the ATP-binding site on the kinase domain, it effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades mediated by PKC.[3] Its broad-spectrum activity allows for the simultaneous inhibition of multiple PKC isoforms, making it a powerful tool for studying PKC-dependent cellular processes.
The inhibitor demonstrates high potency against conventional (cPKC) and novel (nPKC) isoforms, with slightly less potency towards atypical (aPKC) isoforms. Notably, Go 6983 is largely ineffective against Protein Kinase Cμ (PKCμ, also known as Protein Kinase D or PKD), a property that allows researchers to differentiate PKCμ-mediated events from those controlled by other PKC isozymes.[1]
Quantitative Inhibitory Profile
The inhibitory potency of Go 6983 has been quantified against a range of protein kinases, primarily focusing on the PKC family. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of Go 6983 for PKC Isoforms
| Kinase Target | PKC Isoform Class | IC50 Value (nM) |
|---|---|---|
| PKCα | Conventional | 7 |
| PKCβ | Conventional | 7 |
| PKCγ | Conventional | 6 |
| PKCδ | Novel | 10 |
| PKCζ | Atypical | 60 |
| PKCμ (PKD) | - | 20,000 |
Data compiled from multiple sources.[1][3][4][5][6]
Affected Signaling Pathways and Cellular Effects
PKC is a critical node in signal transduction, responding to signals such as growth factors and hormones that activate phospholipase C (PLC). PLC activation generates diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to PKC activation. By inhibiting PKC, Go 6983 modulates numerous downstream events.
Caption: Go 6983 competitively inhibits active PKC, blocking substrate phosphorylation.
Key cellular processes and effects modulated by Go 6983 include:
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Cardioprotection: It attenuates myocardial ischemia/reperfusion injury.[6][7][8] This is associated with reduced adherence and infiltration of polymorphonuclear leukocytes (PMNs) into the myocardium.[3][5][6]
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Vasodilation: Go 6983 inhibits intracellular Ca2+ accumulation, which contributes to its vasodilator properties.[3][7][8][9]
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Anti-inflammatory Effects: The inhibitor significantly reduces the release of superoxide from leukocytes.[3][7][8]
Caption: Inhibitory profile of Go 6983 across different PKC isoform classes.
Experimental Protocols
The characterization of Go 6983's inhibitory activity is typically performed using in vitro kinase assays. The following protocol provides a representative methodology for determining the IC50 value of an inhibitor against a specific PKC isoform.
Objective: To measure the concentration-dependent inhibition of a recombinant PKC isoform by Go 6983.
Materials:
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Recombinant PKC enzyme (e.g., from Sf9 cell extracts)
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Go 6983 stock solution (in DMSO)
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Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol)
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Cofactors: 4 mM MgCl2
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Activators: Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (TPA)
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Substrate (e.g., Syntide 2)
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ATP solution (35 μM) containing [γ-32P]ATP (1 μCi)
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Phosphocellulose paper
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Wash solutions: Deionized water, Acetone
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Scintillation counter
Workflow:
Caption: Workflow for an in vitro radiometric protein kinase assay.
Detailed Procedure:
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Preparation: Prepare serial dilutions of Go 6983 in the kinase reaction buffer. A control reaction with DMSO vehicle should be included.
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Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl2, PS, TPA, the specific recombinant PKC isoenzyme, and the substrate peptide.
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Inhibitor Addition: Add the diluted Go 6983 or vehicle control to the reaction tubes and pre-incubate briefly.
-
Initiation: Start the phosphorylation reaction by adding the ATP solution containing [γ-32P]ATP. The total reaction volume is typically 100 μL.[10]
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Incubation: Incubate the reaction mixture for 10 minutes at 30°C.[3][10]
-
Termination: Stop the reaction by spotting 50 μL of the mixture onto a 2x2 cm piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper.[3][10]
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Washing: Wash the phosphocellulose paper three times with deionized water and twice with acetone to remove unincorporated [γ-32P]ATP.[3][10]
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Quantification: Measure the radioactivity remaining on each paper using a liquid scintillation counter.
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Analysis: Calculate the percentage of kinase inhibition for each Go 6983 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. G 6983 [sigmaaldrich.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Go 6983 | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 6. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellgs.com [cellgs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
